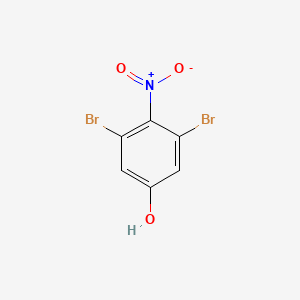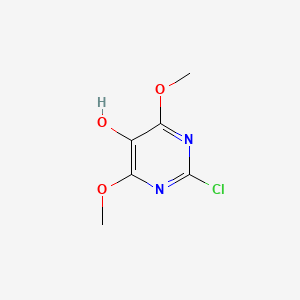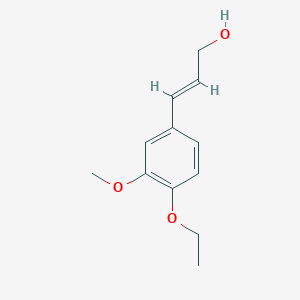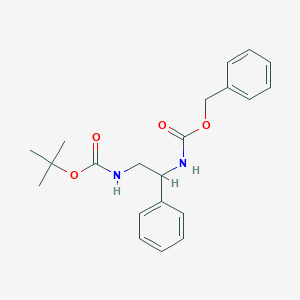![molecular formula C18H18OS B13098587 2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde can be achieved through a multi-step process. One common method involves the Friedel–Crafts acylation of 1,4-dimethylbenzene to produce 3-(2,5-dimethylphenyl)propanoyl chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiobenzaldehyde derivatives.
Applications De Recherche Scientifique
2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dimethylphenyl)-2-propynal: This compound has a similar phenyl substitution but differs in the presence of a propynal group instead of a thiobenzaldehyde group.
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound features a similar phenyl substitution but has a different carbonyl group and overall structure.
Uniqueness
2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a 2,5-dimethylphenyl-substituted propanoyl chain
Propriétés
Formule moléculaire |
C18H18OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-[3-(2,5-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-7-8-14(2)15(11-13)9-10-18(19)17-6-4-3-5-16(17)12-20/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
ZQRZTUNQFUKCBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)


![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)

![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)


